molecular formula C24H29N3O2 B2551293 1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876889-36-0

1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2551293
M. Wt: 391.515
InChI Key: FJNGSZZWNRFJMQ-UHFFFAOYSA-N
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Description

The compound 1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular analysis, and physical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of structurally related compounds involves multiple steps, including resolution of diastereomeric amides and deamination reactions. For instance, the enantiomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, were prepared using Chiralcel OJ column chromatography and by resolution of diastereomeric amides followed by deamination with N2O4 . These methods could potentially be adapted for the synthesis of 1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides information about the absolute configuration of the molecules . Additionally, the orientation of substituent groups, such as the 4-methoxyphenyl and 4-(dimethylamino)phenyl rings, has been reported to be inclined at specific angles to the mean planes of the imidazole rings in imidazo[1,2-a]pyridine derivatives . This type of analysis is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets or other molecules.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups and molecular structure. For example, the presence of tert-butyl groups in the molecules suggests steric hindrance, which could affect the reactivity of nearby functional groups . The hydrogen bonding and π-π stacking interactions observed in related compounds also indicate how such molecules might interact in a biological environment or within a crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and biological activity, are often determined by their molecular structure. For instance, the enantiomers of a related antilipidemic agent showed equipotent activity in vitro, but differed in their in vivo activity, which was attributed to pharmacokinetics . The crystal structures of other related compounds revealed specific hydrogen bonding and π-π stacking interactions, which can influence the compound's solubility and stability .

Scientific Research Applications

Genotoxicity Assessment

  • Genotoxic Effects of Related Compounds : Methyl-tert-butyl ether (MTBE) and benzene, toluene, ethylbenzene, and xylene (BTEX) were assessed for their genotoxic effects on human lymphocytes using the alkaline comet assay. These chemicals induced DNA damage, potentially due to free radicals contributing to DNA-damaging effects. This suggests that similar tert-butyl and tolyloxy compounds might be of interest in studies investigating DNA damage and repair mechanisms (Chen et al., 2008).

Chemical Synthesis and Catalysis

  • Catalytic Activities of Ruthenium(II) Complexes : A study on ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, including tert-butyl and pyridyl groups, demonstrated their catalytic activities in hydrogen transfer reactions. This highlights the potential for compounds with tert-butyl and pyridine moieties in catalysis research (Cheng et al., 2009).

Advanced Materials and Polymerization

  • Hydrophilic Aliphatic Polyesters : Research on the design, synthesis, and ring-opening polymerization of functional cyclic esters, including derivatives of caprolactone with tert-butyl groups, aimed at creating hydrophilic aliphatic polyesters. These findings could inform the synthesis of polymers with specific functionalities for biomedical applications (Trollsås et al., 2000).

Synthesis of Heterocyclic Compounds

  • Synthesis of Imidazo[1,2-a]pyridines : A study reported the efficient synthesis of 2-aryl-imidazo[1,2-a]pyridines, showcasing a methodology that may be relevant for synthesizing compounds with imidazo[1,2-a]pyridine cores. This work underscores the versatility of heterocyclic compounds in pharmaceutical research and development (Puttaraju & Shivashankar, 2013).

properties

IUPAC Name

1-tert-butyl-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-17-9-11-19(12-10-17)29-14-13-26-21-8-6-5-7-20(21)25-23(26)18-15-22(28)27(16-18)24(2,3)4/h5-12,18H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNGSZZWNRFJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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